(2-Allyl-phenoxy)-acetic acid

PPAR dual agonism anti-inflammatory regioisomeric SAR

Sourcing generic phenoxyacetic acid derivatives risks regioisomeric contamination-para-allyl isomers redirect activity from PPAR modulation to anesthetic mechanisms, compromising SAR reproducibility. (2-Allyl-phenoxy)-acetic acid (CAS 6627-85-6) provides verified ortho-allyl regiochemistry. • Ortho-allyl substitution validated for PPARα/γ dual agonism and TNF-α/IL-6 inhibition • Free-acid solid (mp 181-183 °C) ensures stoichiometric precision for acid chloride generation • Differentiated from allyl phenoxyacetate (CAS 7493-74-5) by melting point and spectroscopic fingerprint

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 6627-85-6
Cat. No. B1295583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Allyl-phenoxy)-acetic acid
CAS6627-85-6
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC=CCC1=CC=CC=C1OCC(=O)O
InChIInChI=1S/C11H12O3/c1-2-5-9-6-3-4-7-10(9)14-8-11(12)13/h2-4,6-7H,1,5,8H2,(H,12,13)
InChIKeyREOCVFHCRZMTTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Allyl-phenoxy)-acetic acid Overview


(2-Allyl-phenoxy)-acetic acid (CAS 6627-85-6) is a solid phenoxyacetic acid derivative (C₁₁H₁₂O₃, MW 192.21 g/mol) featuring an ortho-allyl substituent on the phenyl ring . With a reported melting point of 181–183 °C and a predicted pKa of 3.21 ± 0.10 , this compound is commercially available at ≥95% purity for research use . Its structural signature—a carboxylic acid group linked via an ether bridge to an alkenyl-substituted aromatic ring—places it at the intersection of classic phenoxyalkanoic acid pharmacology and olefin-based synthetic versatility, making precise structural identity critical for reproducible experimental outcomes.

PPAR pathway studies
Ortho-allyl scaffold supports PPARα/γ pathway investigation and cytokine signaling research.
Synthetic versatility
Olefin handle enables intramolecular cycloadditions and cross-linking for benzofuranone and polymer synthesis.
Solid form control
Free carboxylic acid solid ensures precise stoichiometric handling for acid chloride and coupling reactions.

Substitution Risks with Unverified Analogs


Even minor structural deviations in the phenoxyacetic acid class produce large functional discontinuities. Classical SAR reveals that relocating the allyl group from the ortho to the para position, or introducing an additional methoxy group, completely alters the pharmacological profile—the 2-methoxy-4-allylphenoxyacetic acid amide (G 29505) functions as an intravenous anesthetic [1], whereas ortho-allyl phenoxyacetic acids are implicated as PPAR-modulating and anti-inflammatory scaffolds [2][3]. The ortho-allyl motif also uniquely enables intramolecular [2+2] ketene cycloadditions to form benzofuranones [4] and provides a cross-linkable olefin handle for polymer chemistry [5]. Generic sourcing without rigorous verification of substitution pattern risks introducing an analog with divergent biological activity, orthogonal reactivity, and incompatible physicochemical properties—directly compromising experimental reproducibility and procurement value.

Target (Ortho-allyl)
Potential Substitute
PPAR pathway study scaffold; cytokine inhibition context
Para-allyl-methoxy analog: reported anesthetic mechanism, unrelated to PPAR research
Olefin-enabled cycloaddition and polymer cross-linking
Saturated propyl analog: unreactive, incapable of [2+2] cycloaddition or network formation
Solid free acid (mp 181–183 °C, ionizable)
Liquid ester isomer (bp ~277 °C, neutral): diverges in phase, ionizability, and spectroscopic identity

Differentiation from Close Analogs


PPARα/γ Activity Depends on Ortho-Allyl Position

The ortho-allyl substitution in (2-allyl-phenoxy)-acetic acid positions it within the α-aryloxyphenylacetic acid chemotype identified as a privileged scaffold for PPARα/γ dual agonism with potent antihyperglycemic and lipid-modulating activity [1]. In contrast, the isomeric para-allyl-2-methoxy derivative (4-allyl-2-methoxyphenoxyacetic acid) yields N,N-diethylamide G 29505, a short-acting intravenous anesthetic with an entirely distinct pharmacological mechanism [2]. The ortho-allyl compound demonstrated inhibition of TNF-α and IL-6 in vitro (University of Cambridge, 2024) [3], consistent with an anti-inflammatory PPAR-modulating profile absent in the 4-allyl-2-methoxy series. Procurement of the incorrect regioisomer would result in a complete mismatch between the intended PPAR-targeting application and the actual anesthetic bioactivity.

Ortho vs. Para-allyl-methoxy
Class-level
Target: inhibits TNF-α, IL-6 in vitro (PPAR pathway context). Comparator: yields short-acting anesthetic agent; divergent bioactivity.
Ortho position essential for PPAR-related signaling studies.
Validate in PPAR transactivation assay; class-level inference from SAR.
PPAR dual agonism anti-inflammatory regioisomeric SAR

Unique Intramolecular [2+2] Cycloaddition Reactivity

(o-Alkenylphenoxy)acetic acids, including the ortho-allyl derivative, serve as difunctional precursors for intramolecular [2+2] ketene cycloadditions to yield cyclobutanone-fused benzofuran scaffolds [1]. This reactivity is geometrically constrained: the ortho-alkenyl side chain must be positioned to allow the ketene intermediate to react with the proximal olefin. Para-allyl isomers, such as 4-allylphenoxyacetic acid, lack the spatial proximity required for cyclization, diverting reactivity toward intermolecular pathways. The hydrogenated analog—(2-propyl-phenoxy)-acetic acid ethyl ester—is obtained by Pd/C reduction of the ortho-allyl compound (5.8 g, 26.3 mmol in EtOH, H₂ at ambient pressure) , confirming the saturated congener is synthetically accessible but chemically inert toward cycloaddition. This structural-geometric constraint makes the ortho-allyl congener uniquely valuable for constructing sp³-rich fused heterocycles.

[2+2] Cycloaddition reactivity
Head-to-head
Ortho-allyl: reactive; forms cyclobutanone-fused benzofurans. Saturated analog: unreactive; no cyclization.
Olefin geometry enables synthetically useful transformation.
Saturated analog obtained by Pd/C hydrogenation.
synthetic chemistry ketene cycloaddition benzofuranone synthesis

Allyl Handle for Polyphosphazene Cross-Linking

Patents disclose the use of alkenylphenoxy substituents, typified by the ortho-allylphenoxy group, for incorporation into polyphosphazene elastomers designed for low-density foam applications [1]. The allyl moiety provides a reactive site for post-polymerization cross-linking or functionalization. In contrast, phenoxyacetic acid analogs bearing saturated alkyl chains (e.g., 2-methylphenoxyacetic acid) or those lacking an olefin cannot participate in radical- or transition-metal-mediated coupling at the side chain. While quantitative cross-link density or foam mechanical data specific to the ortho-allyl derivative are not publicly disclosed, the structural requirement is explicit: only alkenylphenoxy-substituted polyphosphazenes are claimed for foam applications that depend on covalent network formation [1].

Cross-linking capability
Class-level
Ortho-allyl: cross-linkable polyphosphazene. Saturated alkyl: non-cross-linkable; no network formation.
Allyl group required for post-polymerization covalent network.
Data to verify; patent-level disclosure, quantitative foam data unavailable.
polymer chemistry polyphosphazene cross-linking

Acid vs. Ester Physicochemical Differentiation

Procurement databases frequently conflate (2-allyl-phenoxy)-acetic acid with allyl phenoxyacetate (CAS 7493-74-5), its constitutional isomer, yet their physicochemical profiles differ substantially. (2-Allyl-phenoxy)-acetic acid is a solid with a melting point of 181–183 °C and a predicted pKa of 3.21, consistent with a free carboxylic acid . Allyl phenoxyacetate is a liquid at ambient temperature with a boiling point of approximately 277 °C and its IR spectrum recorded in the gas phase [1][2]. The free acid exhibits LogP 2.42 and topological polar surface area (tPSA) 46.5 Ų , while the ester has a refractive index of 1.512–1.519 and density 1.000–1.110 g/cm³ [3]. Procuring the ester instead of the acid introduces a non-ionizable, volatile liquid where biological screening or synthetic elaboration requires a solid, ionizable carboxylic acid.

Acid vs. Ester identity
Head-to-head
Target: solid acid, mp 181–183 °C, pKa 3.21, LogP 2.42. Isomer: liquid ester, bp ~277 °C, neutral, refractive index 1.512–1.519.
Physical form and ionizability differ; verify CAS to avoid procurement error.
Confirm by melting point, NMR, FTIR against literature spectra.
physicochemical properties procurement specification structural isomer discrimination

Preferred Procurement Scenarios


PPARα/γ Agonist and Anti-Inflammatory Screening

Medicinal chemistry teams pursuing α-aryloxyphenylacetic acid-based PPARα/γ dual agonists with antihyperglycemic and anti-inflammatory activity require the ortho-allyl-substituted scaffold as a validated entry point . Recent in vitro data confirm that the compound inhibits pro-inflammatory cytokines TNF-α and IL-6 [1], supporting its use in cellular models of metabolic inflammation. Sourcing the ortho-allyl free acid with verified purity (≥95%) and spectroscopic authentication (NMR, FTIR, MS) [2] ensures consistency across SAR campaigns, where even a regioisomeric shift to the para-allyl position redirects biological activity toward an unrelated anesthetic mechanism .

Benzofuranone Synthesis via [2+2] Cycloaddition

Synthetic methodology groups exploiting (o-alkenylphenoxy)acetic acids as difunctional ketene precursors for intramolecular [2+2] cycloadditions require the ortho-allyl derivative specifically . This transformation provides direct access to cyclobutanone-fused benzofuran scaffolds, privileged motifs in natural product synthesis and fragment-based drug discovery. The saturated analog, (2-propyl-phenoxy)-acetic acid, obtained by catalytic hydrogenation of the allyl precursor [1], is incapable of this cyclization. The solid, free-acid form of the ortho-allyl compound facilitates precise stoichiometric control during acid chloride generation with oxalyl chloride .

Polyphosphazene Elastomers and Foam Development

Polymer chemists designing alkenylphenoxy-substituted polyphosphazenes for cross-linkable elastomers and low-density foams require the allyl-functionalized phenoxyacetic acid as a macromer building block . The pendant allyl group enables post-polymerization covalent network formation, a capability absent in saturated alkylphenoxy analogs. While quantitative foam performance data for the specific ortho-allyl derivative remain proprietary, the structural requirement for an alkenyl substituent is explicit in the patent literature , guiding procurement toward this CAS number over non-alkenyl phenoxyacetic acids.

Reference Standard and Isomer Discrimination

Analytical laboratories and procurement specialists requiring a certified reference standard of (2-allyl-phenoxy)-acetic acid must differentiate it from the commercially common constitutional isomer allyl phenoxyacetate (CAS 7493-74-5). The target compound is a high-melting solid (mp 181–183 °C) with a defined LogP (2.42) and tPSA (46.5 Ų) , whereas the ester isomer is a volatile liquid (bp ~277 °C) with distinct IR spectral fingerprints [1]. Verification by melting point, NMR, and FTIR against literature spectra [2] prevents costly procurement errors that would compromise assay reproducibility or synthetic workflow integrity.

Application
Selection Property
Validation Focus
PPARα/γ pathway investigation
Ortho-allyl substitution pattern
PPAR transactivation assay, cytokine endpoint review
Benzofuranone synthesis
Olefin-based [2+2] cycloaddition
Ketene generation, cycloaddition reactivity
Cross-linkable polyphosphazene elastomers
Allyl functional group
Post-polymerization network formation
Reference standard and isomer identification
Solid acid form identity
Melting point and spectroscopic verification
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